

An In-depth Technical Guide to the Physical and Chemical Properties of Spinacetin

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Compound of Interest

Compound Name: Spinacetin

Cat. No.: B1623641

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Introduction

Spinacetin is a naturally occurring O-methylated flavonol, a subclass of flavonoids known for their significant biological activities.[1] It is predominantly found in spinach (*Spinacia oleracea*) but has also been identified in other plant species.[1] As a polyketide, **Spinacetin** is characterized by a C6-C3-C6 backbone and is biosynthetically derived from the phenylpropanoid pathway. Its structure, featuring multiple hydroxyl and methoxy groups, underpins its notable antioxidant and anti-inflammatory properties, making it a compound of high interest for nutraceutical and therapeutic applications.[2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of **Spinacetin**, along with detailed experimental protocols and pathway visualizations to support further research and development.

Part 1: Physicochemical Properties

Spinacetin's chemical structure and physical characteristics are foundational to its biological function and solubility.

Chemical Identity

The chemical identity of **Spinacetin** is defined by its molecular structure and various chemical identifiers, which are crucial for database referencing and regulatory purposes.

Identifier	Value	Citation
IUPAC Name	3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one	[3]
Molecular Formula	C ₁₇ H ₁₄ O ₈	[3][4]
CAS Number	3153-83-1	[3]
Synonyms	Quercetagetin 3',6-dimethyl ether; 3,4',5,7-Tetrahydroxy-3',6-dimethoxyflavone	[3][4]
InChIKey	XWIDINOKCRFVHQ-UHFFFAOYSA-N	[3]
SMILES	<chem>COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O</chem>	[3]

Physical Properties

The physical properties of **Spinacetin** influence its handling, formulation, and bioavailability.

Property	Value	Citation
Molecular Weight	346.3 g/mol	[3][5]
Exact Mass	346.06886740 Da	[3]
Appearance	Powder	[5]
Melting Point	228-236 °C	[3]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[5]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	8	[3]
Topological Polar Surface Area	126 Å ²	[3]

Part 2: Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the identification and structural confirmation of **Spinacetin**. Below are the characteristic spectral data.

Mass Spectrometry (MS)

Mass spectrometry of **Spinacetin** typically shows a molecular ion peak corresponding to its exact mass. Fragmentation patterns can help in identifying its structural moieties. In electrospray ionization negative mode (ESI-MS/MS), a deprotonated molecular ion $[M-H]^-$ at m/z 345 is observed. Subsequent fragmentation often involves the loss of methyl groups, producing predominant ions at m/z 330 and 315.

UV-Visible (UV-Vis) Spectroscopy

As a flavonol, **Spinacetin** exhibits a characteristic UV-Vis absorption spectrum with two main bands. These bands are attributed to the electronic transitions within the benzoyl (Band II) and cinnamoyl (Band I) systems of the flavonoid structure.

- Band I (λ_{max}): Typically observed in the range of 350-385 nm.
- Band II (λ_{max}): Typically observed in the range of 240-280 nm.

The exact absorption maxima can be influenced by the solvent and pH.

Infrared (IR) Spectroscopy

The IR spectrum of **Spinacetin** reveals the presence of its key functional groups. While a specific spectrum for pure **Spinacetin** is not readily available, the following are characteristic absorption bands for its class of compounds:

- O-H stretching: A broad band in the region of 3200-3600 cm^{-1} due to the multiple hydroxyl groups.
- C-H stretching (aromatic): Peaks typically appear just above 3000 cm^{-1} .
- C=O stretching (carbonyl): A strong, sharp peak around 1650-1660 cm^{-1} , characteristic of the C4 ketone in the C-ring.
- C=C stretching (aromatic): Multiple bands in the 1450-1610 cm^{-1} region.
- C-O stretching (ether and phenol): Bands in the 1000-1300 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **Spinacetin**. While a complete, assigned spectrum for pure **Spinacetin** is not available in the cited literature, data for the closely related compound, **spinacetin-7-O-glucoside**, provides valuable insights into the chemical shifts of the core structure. The aglycone part of this molecule is **Spinacetin**.

^1H -NMR Data of **Spinacetin** Moiety (in CD_3OD , 400 MHz)[3] (Data inferred from **spinacetin-7-O-glucoside**)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	7.71	d	2.1
H-6'	7.59	dd	8.4, 2.1
H-5'	6.95	d	8.4
H-8	6.81	s	
3'-OCH ₃	3.94	s	
6-OCH ₃	3.86	s	

¹³C-NMR Data A full ¹³C-NMR spectrum for **Spinacetin** is not readily available in the searched literature. However, based on the general chemical shifts for flavonoids, the following assignments can be predicted:

- C=O (C-4): ~176 ppm
- Aromatic carbons (oxygenated): 130-165 ppm
- Aromatic carbons (non-oxygenated): 90-130 ppm
- Methoxy carbons (-OCH₃): 55-65 ppm

Part 3: Biological Activity and Signaling Pathways

Spinacetin is recognized for its potent anti-inflammatory and antioxidant activities. It modulates key cellular signaling pathways involved in inflammation.

Anti-inflammatory Activity

Spinacetin has been shown to exert significant anti-inflammatory effects by inhibiting the activation of mast cells.^{[2][4][5]} Mast cell degranulation releases histamine and other inflammatory mediators, and its inhibition is a key target for anti-inflammatory therapies.

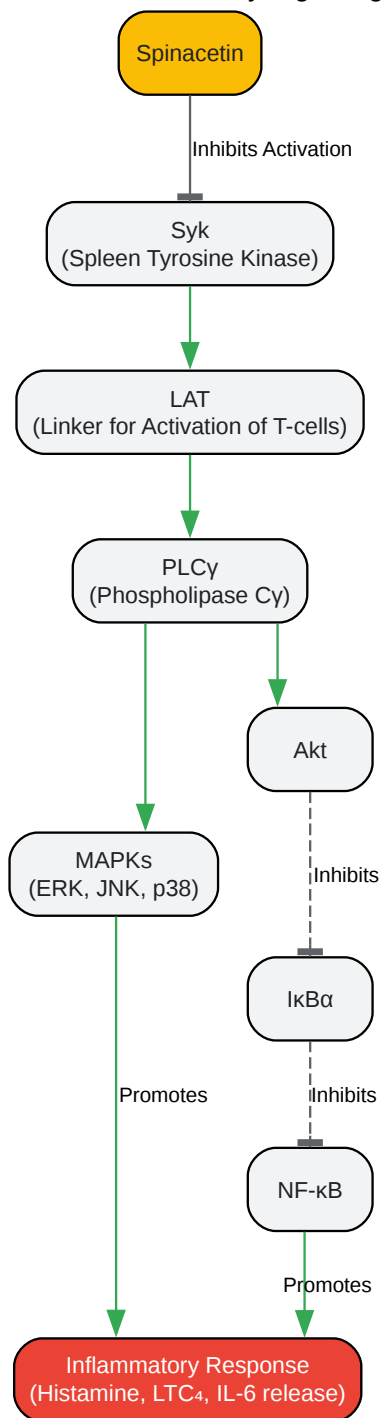
The primary mechanism of **Spinacetin**'s anti-inflammatory action involves the suppression of the Syk signaling pathway in IgE/antigen-stimulated mast cells.^{[2][4]} This initial inhibition

triggers a downstream cascade, leading to the downregulation of several key signaling molecules, including:

- Linker of Activated T-cells (LAT)
- Phospholipase Cy (PLCy)
- Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38
- The Akt/NF-κB signaling axis

This cascade ultimately results in the reduced release of histamine and the decreased production of inflammatory mediators like leukotriene C4 (LTC₄) and interleukin-6 (IL-6).[4]

Spinacetin's Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)**Figure 1:** Spinacetin inhibits the Syk-dependent signaling cascade.

Antioxidant Activity

The polyphenolic structure of **Spinacetin**, with its multiple hydroxyl groups, confers strong antioxidant properties. It can act as a free radical scavenger, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, which is implicated in a wide range of chronic diseases.

Part 4: Experimental Protocols

This section provides detailed methodologies for the extraction of **Spinacetin** and for in vitro assays to evaluate its biological activity.

Extraction and Isolation of Spinacetin from Spinach

This protocol is a generalized method based on solvent extraction techniques for flavonoids from plant material.

- **Sample Preparation:** Fresh spinach leaves are washed, freeze-dried, and ground into a fine powder.
- **Extraction:**
 - The powdered spinach is macerated with a polar solvent, such as methanol or an 80% ethanol solution, at a ratio of 1:10 (w/v).
 - The mixture is subjected to ultrasonication for approximately 20-30 minutes to enhance extraction efficiency.
 - The mixture is then agitated at room temperature for 24 hours.
- **Filtration and Concentration:**
 - The extract is filtered through Whatman No. 1 filter paper.
 - The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.
- **Purification (Column Chromatography):**

- The crude extract is adsorbed onto silica gel (60-120 mesh).
- The adsorbed sample is loaded onto a silica gel column.
- The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing **Spinacetin** (identified by comparison with a standard) are pooled and concentrated to yield the purified compound.

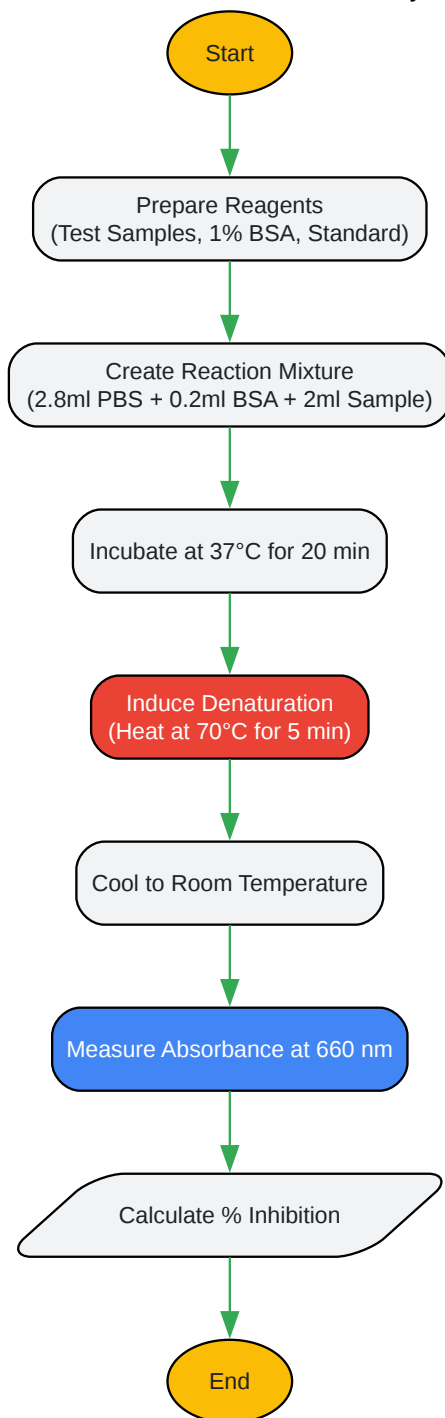
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

- Preparation of Reagents:
 - Test Solution: Prepare stock solutions of **Spinacetin** in DMSO and dilute to various concentrations (e.g., 100 to 1000 µg/mL) with phosphate-buffered saline (PBS, pH 6.4).
 - Albumin Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) in PBS.
 - Standard Drug: Prepare a solution of Diclofenac sodium (e.g., 100 µg/mL) as a positive control.
- Assay Procedure:
 - To 2.8 mL of PBS, add 0.2 mL of the 1% BSA solution.
 - Add 2 mL of the test solution (or standard drug/control).
 - The control tube contains 2 mL of distilled water instead of the test solution.
 - Incubate the reaction mixtures at 37°C for 20 minutes.

- Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
- Cool the solutions to room temperature.
- Measurement and Calculation:
 - Measure the turbidity (absorbance) of the solutions at 660 nm using a UV-Vis spectrophotometer.
 - Calculate the percentage inhibition of denaturation using the following formula: %
Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Workflow for In Vitro Anti-inflammatory Assay

[Click to download full resolution via product page](#)**Figure 2:** Workflow for the inhibition of albumin denaturation assay.

Conclusion

Spinacetin is a promising flavonoid with well-defined physicochemical properties and significant biological potential. Its antioxidant and potent anti-inflammatory activities, mediated through the inhibition of the Syk signaling pathway, position it as a strong candidate for further investigation in the development of new therapeutics for inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this valuable natural compound.

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